Cas no 149379-73-7 (2-Methoxy-5-methylnicotinonitrile)

2-Methoxy-5-methylnicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-5-methylnicotinonitrile
- 3-Pyridinecarbonitrile,2-methoxy-5-methyl-
- 3-Pyridinecarbonitrile,2-methoxy-5-methyl-(9CI)
- CS-0081684
- 149379-73-7
- SCHEMBL15046199
- 2-Methoxy-5-methylnicotinonitrile, AldrichCPR
- SB53241
- AKOS006336479
- DTXSID50663806
- ZFA37973
- D74382
- MFCD13563068
- 2-methoxy-5-methylpyridine-3-carbonitrile
- BS-27487
-
- MDL: MFCD13563068
- インチ: InChI=1S/C8H8N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,1-2H3
- InChIKey: CZKDMJBSPOUACB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(N=C1)OC)C#N
計算された属性
- せいみつぶんしりょう: 148.06400
- どういたいしつりょう: 148.064
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.9A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 45.91000
- LogP: 1.27028
2-Methoxy-5-methylnicotinonitrile セキュリティ情報
2-Methoxy-5-methylnicotinonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methoxy-5-methylnicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M329903-250mg |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 250mg |
$316.00 | 2023-05-17 | ||
TRC | M329903-500mg |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 500mg |
$477.00 | 2023-05-17 | ||
Apollo Scientific | OR953188-1g |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 98% | 1g |
£435.00 | 2025-02-21 | |
abcr | AB263346-1 g |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 1g |
€637.00 | 2023-04-27 | ||
Chemenu | CM365142-5g |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 95% | 5g |
$1568 | 2022-06-12 | |
A2B Chem LLC | AE97786-5g |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 98% | 5g |
$1075.00 | 2024-04-20 | |
TRC | M329903-1g |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 1g |
$678.00 | 2023-05-17 | ||
Chemenu | CM365142-1g |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 95% | 1g |
$392 | 2022-06-12 | |
TRC | M329903-100mg |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 100mg |
$155.00 | 2023-05-17 | ||
Chemenu | CM365142-25g |
2-Methoxy-5-methylnicotinonitrile |
149379-73-7 | 95% | 25g |
$4704 | 2022-06-12 |
2-Methoxy-5-methylnicotinonitrile 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-Methoxy-5-methylnicotinonitrileに関する追加情報
Introduction to 2-Methoxy-5-methylnicotinonitrile (CAS No. 149379-73-7)
2-Methoxy-5-methylnicotinonitrile, identified by its Chemical Abstracts Service (CAS) number 149379-73-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nicotinamide derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 2-Methoxy-5-methylnicotinonitrile, including its methoxy and methyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.
The significance of 2-Methoxy-5-methylnicotinonitrile lies in its potential as a precursor or intermediate in the synthesis of more complex pharmacologically active agents. Researchers have been exploring its utility in developing novel compounds that target various biological pathways, particularly those involved in neurological disorders, inflammation, and metabolic diseases. The presence of a nitrile group in its molecular structure enhances its versatility, enabling further functionalization through chemical transformations such as hydrolysis or reduction.
In recent years, there has been growing interest in nicotinamide derivatives due to their reported interactions with enzymes and receptors that play crucial roles in cellular signaling. 2-Methoxy-5-methylnicotinonitrile has been studied for its potential to modulate these interactions, offering a promising avenue for the development of new therapeutic strategies. For instance, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression, making it a candidate for further investigation in oncology research.
The synthesis of 2-Methoxy-5-methylnicotinonitrile typically involves multi-step organic reactions, often starting from readily available nicotinic acid derivatives. The methoxy and methyl groups are introduced through selective substitution reactions, which require careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, allowing researchers to access larger quantities of this compound for detailed biological evaluation.
Biological activity is a key focus when studying 2-Methoxy-5-methylnicotinonitrile. Its structural analogs have shown promise in preclinical models as potential leads for treating conditions such as neurodegenerative diseases and autoimmune disorders. The methoxy group can influence the compound's solubility and metabolic stability, while the methyl group may affect binding affinity to biological targets. These factors are critical in determining the compound's efficacy and pharmacokinetic profile.
One of the most compelling aspects of 2-Methoxy-5-methylnicotinonitrile is its role in exploring new chemical spaces for drug development. By modifying its core structure, researchers can generate libraries of derivatives with tailored properties for specific therapeutic applications. This approach aligns with the growing trend toward structure-based drug design, where computational modeling and high-throughput screening are used to identify promising candidates.
The nitrile group in 2-Methoxy-5-methylnicotinonitrile also presents opportunities for further chemical manipulation. It can be converted into other functional groups such as carboxamides or amides through hydrolysis or reduction reactions, expanding the range of possible derivatives. These transformations are essential for optimizing pharmacological properties, including bioavailability and target specificity.
Recent advancements in analytical techniques have improved our ability to study the behavior of 2-Methoxy-5-methylnicotinonitrile both in vitro and in vivo. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and interactions with biological targets. These tools are indispensable for validating hypotheses about its mechanism of action and potential therapeutic benefits.
The pharmaceutical industry has taken note of the potential of 2-Methoxy-5-methylnicotinonitrile as a building block for novel drugs. Several companies are actively investigating its derivatives as part of their drug discovery programs. Collaborations between academic researchers and industry scientists have accelerated progress by combining expertise in synthetic chemistry with insights from medicinal chemistry.
In conclusion, 2-Methoxy-5-methylnicotinonitrile (CAS No. 149379-73-7) represents a significant compound in the realm of pharmaceutical research due to its structural complexity and potential biological activities. Its role as a precursor or intermediate underscores its importance in developing innovative therapeutics targeting neurological disorders, inflammation, and other diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone of drug discovery efforts across multiple disciplines.
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